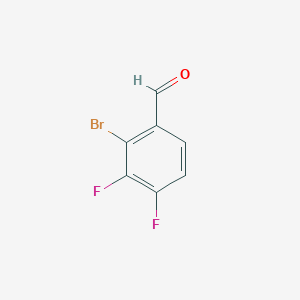

2-Bromo-3,4-difluorobenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-3,4-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJGMXVLOOKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578156-21-4 | |

| Record name | 2-bromo-3,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Benzaldehydes

An In-depth Technical Guide to 2-Bromo-3,4-difluorobenzaldehyde: A Keystone Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise molecular architecture of a synthetic building block is paramount. Substituted benzaldehydes are foundational scaffolds, with the aldehyde group serving as a versatile handle for a multitude of chemical transformations. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the phenyl ring offers a sophisticated toolkit for modulating the pharmacological properties of a lead compound. Fluorine's unique ability to enhance metabolic stability, improve binding affinity through hydrogen bonding, and alter lipophilicity has made it a cornerstone of contemporary drug design[1]. Simultaneously, the bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular frameworks.

This guide focuses on 2-Bromo-3,4-difluorobenzaldehyde (CAS No. 1578156-21-4), a trifunctionalized reagent of significant interest. Its unique substitution pattern—an ortho-bromo group, two adjacent fluoro groups, and a reactive aldehyde—presents a convergence of desirable features for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its key chemical reactivities, and its potential applications in the field of drug discovery.

Physicochemical Properties

The fundamental properties of 2-Bromo-3,4-difluorobenzaldehyde are summarized below. This data is compiled from leading chemical suppliers and databases, providing a baseline for its use in a laboratory setting[2][3][4][5][6].

| Property | Value | Source(s) |

| CAS Number | 1578156-21-4 | [2][3][4][5] |

| Molecular Formula | C₇H₃BrF₂O | [2][4] |

| Molecular Weight | 221.00 g/mol | [4] |

| IUPAC Name | 2-bromo-3,4-difluorobenzaldehyde | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥97% | [4][7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Proposed Synthesis Pathway: Ortho-Directed Metalation and Formylation

This approach is chosen for its high regioselectivity. The bromine atom is a known ortho-directing group for lithiation, ensuring that the aldehyde is introduced at the desired position.

Detailed Experimental Protocol:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF via the addition funnel, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour. The LDA acts as a strong, non-nucleophilic base to selectively deprotonate the position ortho to the bromine. A similar protocol using LDA for ortho-lithiation of a related dihalobenzene has been demonstrated to be effective[8].

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. The DMF will be attacked by the lithiated intermediate. Continue stirring at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by pouring it into a cold (0°C) aqueous solution of 1 M HCl.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, 2-Bromo-3,4-difluorobenzaldehyde.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-Bromo-3,4-difluorobenzaldehyde.

Key Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-3,4-difluorobenzaldehyde stems from its three distinct functional handles, allowing for sequential and orthogonal chemical modifications.

-

The Aldehyde Group: As the primary reactive center, the aldehyde is highly susceptible to nucleophilic attack. It readily participates in a wide range of classical organic reactions:

-

The Bromo Group: The bromine atom at the 2-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based or heteroatomic substituents, dramatically increasing molecular complexity. Key reactions include:

-

Suzuki Coupling: Introduction of aryl or vinyl groups.

-

Sonogashira Coupling: Formation of alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Heck Coupling: Introduction of alkene moieties.

-

-

The Difluorophenyl Ring: The two electron-withdrawing fluorine atoms significantly activate the aromatic ring.[9] This has two major consequences:

-

Increased Electrophilicity: The aldehyde's carbonyl carbon becomes more electrophilic, potentially accelerating reactions like nucleophilic addition compared to non-fluorinated analogues.[9]

-

Nucleophilic Aromatic Substitution (SₙAr): While the bromine is the primary leaving group for cross-coupling, the fluorine atoms (particularly the one at C4, para to the aldehyde) can be displaced by strong nucleophiles under certain conditions, offering an alternative pathway for functionalization.

-

Diagram of Synthetic Potential

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 2-BROMO-3,4-DIFLUOROBENZALDEHYDE | 1578156-21-4 [chemicalbook.com]

- 4. halochem.com [halochem.com]

- 5. 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4 [sigmaaldrich.com]

- 6. 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4 [sigmaaldrich.com]

- 7. 2-Bromo-3,4-difluorobenzaldehyde,1578156-21-4-Amadis Chemical [amadischem.com]

- 8. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3,4-difluorobenzaldehyde: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom ortho to the aldehyde and two fluorine atoms on the benzene ring—imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity, making this compound particularly attractive for drug discovery programs.[1] This guide provides a comprehensive overview of the synthesis, molecular structure, and chemical reactivity of 2-Bromo-3,4-difluorobenzaldehyde, offering field-proven insights and detailed experimental protocols for its utilization in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3,4-difluorobenzaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 1578156-21-4 | [2] |

| Molecular Formula | C₇H₃BrF₂O | |

| Molecular Weight | 221.00 g/mol | |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES | C1=CC(=C(C(=C1C=O)Br)F)F | |

| InChI Key | LBTJGMXVLOOKBO-UHFFFAOYSA-N | [2] |

Synthesis of 2-Bromo-3,4-difluorobenzaldehyde

The synthesis of 2-Bromo-3,4-difluorobenzaldehyde can be achieved through the bromination of 3,4-difluorobenzaldehyde. The following protocol is adapted from established methods for the bromination of substituted benzaldehydes.[3]

Experimental Protocol: Bromination of 3,4-difluorobenzaldehyde

This protocol outlines a laboratory-scale synthesis of 2-Bromo-3,4-difluorobenzaldehyde.

Materials:

-

3,4-Difluorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

-

In a separate beaker, dissolve N-Bromosuccinimide (1.1 eq) in dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-3,4-difluorobenzaldehyde.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 2-Bromo-3,4-difluorobenzaldehyde.

Molecular Structure Elucidation

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | CHO |

| ~7.8 | m | 1H | Ar-H |

| ~7.4 | m | 1H | Ar-H |

The aldehyde proton is expected to be a singlet in the downfield region. The two aromatic protons will likely appear as multiplets due to coupling with each other and with the fluorine atoms.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O |

| ~155 (d, J ≈ 250 Hz) | C-F |

| ~150 (d, J ≈ 250 Hz) | C-F |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 (d, J ≈ 20 Hz) | C-Br |

| ~115 (d, J ≈ 20 Hz) | Ar-C |

The carbon attached to the fluorine atoms will appear as doublets with large coupling constants. The other aromatic carbons will also exhibit splitting due to coupling with fluorine.[4]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (221.00 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Bromo-3,4-difluorobenzaldehyde is dictated by its three key functional groups: the aldehyde, the bromo substituent, and the difluorinated aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (2-Bromo-3,4-difluorobenzoic acid).

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Reductive Amination: Can undergo reductive amination to form various substituted benzylamines.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Aldol and Knoevenagel Condensations: Can participate in carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of C-C bonds.[5][6]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3,4-difluorobenzaldehyde with an arylboronic acid.

Materials:

-

2-Bromo-3,4-difluorobenzaldehyde

-

Arylboronic acid (1.2 eq)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 2-Bromo-3,4-difluorobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a stream of inert gas.

-

Add the degassed solvent system (1,4-Dioxane/Water).

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Discovery

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule.[1] 2-Bromo-3,4-difluorobenzaldehyde serves as a valuable starting material for the synthesis of novel drug candidates. The difluorinated phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

Derivatives of 2-Bromo-3,4-difluorobenzaldehyde could be explored for a variety of therapeutic areas, including but not limited to:

-

Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.

-

Neuroscience: For the synthesis of ligands for CNS targets.

The ability to functionalize both the aldehyde and the bromo positions allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

2-Bromo-3,4-difluorobenzaldehyde should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3,4-difluorobenzaldehyde is a highly functionalized building block with significant potential for applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde, a versatile bromo group, and a difluorinated aromatic ring provides a powerful platform for the construction of complex and novel molecules. This guide has provided a comprehensive overview of its synthesis, structural characteristics, and reactivity, offering a valuable resource for researchers seeking to exploit the synthetic potential of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-3,4-difluorobenzaldehyde: A Key Intermediate in Modern Synthesis

Executive Summary: 2-Bromo-3,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a synthetically adaptable bromine atom, and two electron-withdrawing fluorine atoms, makes it a valuable precursor for the development of complex molecular architectures. This guide provides an in-depth overview of its chemical identity, properties, safety protocols, and synthetic applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development.

Chemical Identity and Properties

2-Bromo-3,4-difluorobenzaldehyde is a trifunctionalized benzene ring, making it a highly strategic starting material. The aldehyde group can undergo a wide range of transformations such as oxidations, reductions, and olefination reactions. The bromine atom is ideally positioned for metal-catalyzed cross-coupling reactions, while the difluoro substitution pattern significantly influences the molecule's electronic properties, reactivity, and the physiological characteristics of its derivatives.[1][2]

Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2-bromo-3,4-difluorobenzaldehyde[3] |

| Synonym | Benzaldehyde, 2-bromo-3,4-difluoro-[4] |

| CAS Number | 1578156-21-4[3][5] |

| Molecular Formula | C₇H₃BrF₂O[5] |

| SMILES | C1=CC(=C(C(=C1C=O)Br)F)F[5] |

| InChI Key | LBTJGMXVLOOKBO-UHFFFAOYSA-N[3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 221.00 g/mol [5][6] |

| Physical Form | Solid[3] |

| Typical Purity | 95% - 97%[3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere[3] |

Safety and Handling

Proper handling of 2-Bromo-3,4-difluorobenzaldehyde is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed)[3]. May cause skin, eye, and respiratory irritation.

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].

Handling Protocol:

-

Always handle this chemical within a certified fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: The synthesis would likely start from 1-bromo-2,3-difluorobenzene. The bromine atom directs the deprotonation to the adjacent ortho position using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). This generates a potent nucleophilic organolithium species, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.

Causality in Synthesis:

-

Low Temperature (-78 °C): Essential to prevent side reactions and decomposition of the unstable organolithium intermediate.

-

Inert Atmosphere (Nitrogen/Argon): Prevents the highly reactive organolithium intermediate from being quenched by atmospheric oxygen or moisture.

-

Strong, Hindered Base (LDA): Required for efficient deprotonation of the aromatic ring without competing nucleophilic attack on the starting material.

Caption: Proposed synthesis of 2-Bromo-3,4-difluorobenzaldehyde.

Applications in Drug Development and Medicinal Chemistry

Halogenated benzaldehydes are cornerstone intermediates in medicinal chemistry. The bromine atom serves as a versatile "handle" for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of biaryl systems or the introduction of nitrogen and oxygen-based nucleophiles.[2][7]

The aldehyde functionality is a precursor to a multitude of other functional groups and can be used to build heterocyclic scaffolds through condensation reactions with amines, hydrazines, or active methylene compounds. The presence of the two fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-3,4-difluorobenzaldehyde with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-3,4-difluorobenzaldehyde derivative, a common scaffold in pharmaceutical compounds.

Materials:

-

2-Bromo-3,4-difluorobenzaldehyde

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

Toluene and Water (4:1 solvent mixture)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-3,4-difluorobenzaldehyde (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst mixture to the reaction flask.

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-aryl-3,4-difluorobenzaldehyde product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

To ensure the identity and purity of 2-Bromo-3,4-difluorobenzaldehyde and its subsequent products, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic aldehyde proton singlet between 9.5-10.5 ppm. ¹³C, ¹⁹F, and 2D NMR experiments (COSY, HSQC) are used to confirm the full structure and substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of a bromine atom will be evident from a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1700 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Conclusion

2-Bromo-3,4-difluorobenzaldehyde is a high-value synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. Its well-defined reactivity at three distinct positions on the aromatic ring provides chemists with a reliable and versatile platform for constructing novel and complex molecules. Understanding its properties, handling requirements, and synthetic utility is key to leveraging its full potential in research and development.

References

- FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?.

- Biosynth. 2-bromo-3,4-difluorobenzaldehyde | 1578156-21-4 | DNC15621.

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Sigma-Aldrich. 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4.

- PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde.

- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis.

- Benchchem. Application Notes and Protocols: 2-Bromo-3'- fluoro-5'-methylbenzophenone as a Versatile Precursor for Novel Heterocyclic Compounds.

- PubChem. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399.

- ChemScene. 934987-26-5 | 2-BroMo-3,6-difluorobenzaldehyde.

- Benchchem. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5.

- Benchchem. Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid.

- CP Lab Safety. 2-Bromo-3,4-difluorobenzaldehyde, 95% Purity, C7H3BrF2O, 25 grams.

- Advancing Pharmaceuticals: The Crucial Role of 3,4-Difluorobenzaldehyde. (2025-10-26).

- The Role of 5-Bromo-2-fluorobenzaldehyde in Modern Pharmaceutical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-bromo-3,4-difluorobenzaldehyde | 1578156-21-4 | DNC15621 [biosynth.com]

- 6. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility Characteristics of 2-Bromo-3,4-difluorobenzaldehyde

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-3,4-difluorobenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of public data on this specific molecule, this document emphasizes the predictive rationale based on its chemical structure and provides robust, field-proven methodologies for empirical determination of its solubility.

Introduction: The Critical Role of Solubility

In the realm of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is a cornerstone of its utility. Solubility dictates the choice of solvents for reactions and purifications, influences bioavailability in drug formulations, and is a critical parameter in a wide array of analytical techniques. 2-Bromo-3,4-difluorobenzaldehyde (C₇H₃BrF₂O), with a molecular weight of approximately 221 g/mol , is a halogenated aromatic aldehyde. Such compounds are versatile intermediates in organic synthesis. This guide will first delve into the predicted solubility based on molecular structure and then present detailed protocols for its empirical determination.

Predicted Solubility Profile: A Molecular Structure-Based Rationale

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of 2-Bromo-3,4-difluorobenzaldehyde offers several clues to its likely solubility behavior:

-

Aromatic Ring: The benzene ring is inherently nonpolar, suggesting solubility in nonpolar organic solvents.

-

Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms are electronegative, introducing polarity to the molecule. However, their presence also increases the molecular weight and London dispersion forces, which can favor solubility in less polar solvents.

-

Aldehyde Group (-CHO): The aldehyde functional group is polar and capable of acting as a hydrogen bond acceptor. This suggests potential solubility in polar aprotic solvents and, to a lesser extent, in polar protic solvents.

Based on this analysis, it is predicted that 2-Bromo-3,4-difluorobenzaldehyde will exhibit good solubility in a range of common organic solvents and poor solubility in water.

Table 1: Predicted Qualitative Solubility of 2-Bromo-3,4-difluorobenzaldehyde

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar aldehyde group may interact with protic solvents, but the large, nonpolar aromatic ring and halogens will limit solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar aldehyde group without the competing hydrogen bonding network of protic solvents, while also accommodating the nonpolar aromatic portion. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. |

Experimental Determination of Solubility: A Multi-faceted Approach

To empirically validate these predictions and quantify the solubility, a systematic experimental approach is necessary. The following sections outline protocols for qualitative and quantitative solubility determination.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a quick assessment of solubility in various solvents and is a crucial first step in characterizing a new compound.[2][3][4]

Experimental Protocol:

-

Preparation: Dispense approximately 10-20 mg of 2-Bromo-3,4-difluorobenzaldehyde into a series of labeled small glass vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, THF, dichloromethane, toluene, hexane).

-

Mixing: Vigorously vortex each vial for 60 seconds to ensure thorough mixing.

-

Observation: Allow the vials to stand for at least 5 minutes and visually inspect for any undissolved solid. A clear solution indicates solubility, while a suspension or the presence of solid particles indicates insolubility or partial solubility.

-

Classification: Classify the solubility as "Soluble" (>10 mg/mL), "Partially Soluble" (some solid remains), or "Insoluble" (<1 mg/mL).

This method provides a foundational understanding of the compound's behavior across a spectrum of solvent polarities.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination via UV-Vis Spectroscopy

For a more precise measurement of solubility, UV-Vis spectroscopy can be employed, provided the compound has a chromophore that absorbs in the UV-visible range.[5][6][7] The aromatic ring and aldehyde group in 2-Bromo-3,4-difluorobenzaldehyde are expected to exhibit UV absorbance.

Experimental Protocol:

-

Determine λmax: Prepare a dilute stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Saturated Solution: Add an excess amount of 2-Bromo-3,4-difluorobenzaldehyde to the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Quantification: Use a previously established calibration curve (absorbance vs. concentration) to determine the concentration of the diluted sample.[8] Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for Quantitative Solubility by UV-Vis Spectroscopy.

Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and widely used method for determining solubility, especially for complex mixtures or when UV-Vis is not suitable.[9]

Experimental Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate and quantify 2-Bromo-3,4-difluorobenzaldehyde.[10][11] The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare and equilibrate a saturated solution as described in the UV-Vis protocol (Section 3.2, steps 2 and 3).

-

Phase Separation: Centrifuge or filter the saturated solution to remove undissolved solid.

-

Sample Preparation: Dilute a known volume of the supernatant with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve using the peak area. Calculate the original concentration in the saturated solution to find the solubility.

Caption: Workflow for Quantitative Solubility by HPLC.

Safety and Handling

Based on safety data for similar compounds, 2-Bromo-3,4-difluorobenzaldehyde should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13][14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Google Scholar. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?.

- Biosynth. (n.d.). 2-bromo-3,4-difluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Bromo-3,4-difluorobenzaldehyde.

- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzaldehyde.

- Chemsrc. (2025). 2-Bromo-4-fluorobenzaldehyde.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

- ChemicalBook. (2025). 2-BROMO-3,4-DIFLUOROBENZALDEHYDE.

- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.

- ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.

- EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.

Sources

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Blueprint of 2-Bromo-3,4-difluorobenzaldehyde: A Technical Guide for Advanced Research

Introduction: The Structural Significance of 2-Bromo-3,4-difluorobenzaldehyde

In the landscape of contemporary drug discovery and materials science, halogenated aromatic aldehydes serve as indispensable building blocks. Their unique electronic properties and synthetic versatility make them crucial synthons for accessing complex molecular architectures. 2-Bromo-3,4-difluorobenzaldehyde, a trisubstituted benzaldehyde derivative, is a compound of significant interest due to the strategic placement of its functional groups. The interplay between the electron-withdrawing aldehyde and fluorine atoms, and the sterically demanding bromine atom, creates a nuanced electronic and steric profile. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule's spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-3,4-difluorobenzaldehyde, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Methodology for NMR Data Acquisition: A Self-Validating Protocol

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra, ensuring reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-Bromo-3,4-difluorobenzaldehyde.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

-

Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is visualized by the sharp and symmetrical line shape of a reference signal (e.g., the residual solvent peak).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle to avoid saturation, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically employed to produce a spectrum with singlets for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

¹H NMR Spectral Analysis: Predicted Data

The ¹H NMR spectrum of 2-Bromo-3,4-difluorobenzaldehyde is expected to exhibit distinct signals for the aldehydic and aromatic protons. The electron-withdrawing nature of the aldehyde and fluorine substituents will deshield these protons, shifting their resonances downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.2 | s | - |

| Aromatic (H-5) | 7.6 - 7.8 | m | - |

| Aromatic (H-6) | 7.4 - 7.6 | m | - |

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the region of δ 9.9-10.2 ppm.

-

Aromatic Protons: The two aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the combined electronic effects of the bromine and two fluorine substituents.

¹³C NMR Spectral Analysis: Predicted Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The presence of fluorine will lead to C-F coupling, which can be observed as doublets or more complex multiplets.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| Aldehyde (C=O) | 188 - 192 | Possible small coupling to F |

| C2 (C-Br) | 115 - 120 | d |

| C3 (C-F) | 150 - 155 | d (large ¹JCF) |

| C4 (C-F) | 155 - 160 | d (large ¹JCF) |

| C1 (C-CHO) | 130 - 135 | d |

| C5 | 120 - 125 | d |

| C6 | 110 - 115 | d |

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield.

-

Fluorinated Carbons: The carbons directly bonded to fluorine (C3 and C4) will exhibit large one-bond C-F coupling constants (¹JCF).

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller two- and three-bond C-F couplings.

Caption: Molecular structure of 2-Bromo-3,4-difluorobenzaldehyde.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique for obtaining the IR spectrum of solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Scan: Acquire a background spectrum of the clean ATR crystal. This is crucial for obtaining a true spectrum of the sample.

-

Sample Application: Place a small amount of solid 2-Bromo-3,4-difluorobenzaldehyde onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected, and the absorption peaks should be labeled with their wavenumbers (cm⁻¹).

IR Spectral Analysis: Predicted Data

The IR spectrum of 2-Bromo-3,4-difluorobenzaldehyde will be dominated by absorptions corresponding to the aldehyde and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium to Weak |

| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Resonance) | Medium to Weak |

| ~1700-1715 | Aldehyde C=O Stretch | Strong |

| ~1580-1600 | Aromatic C=C Stretch | Medium to Strong |

| ~1200-1300 | C-F Stretch | Strong |

| Below 800 | C-Br Stretch | Medium to Strong |

-

Aldehyde Group: The strong C=O stretch is a key diagnostic peak. The presence of two weaker bands for the C-H stretch (a Fermi resonance doublet) is also characteristic of aldehydes.

-

Aromatic Ring: The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

Halogen Substituents: The strong C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile and thermally stable compounds like 2-Bromo-3,4-difluorobenzaldehyde.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectral Analysis: Predicted Data

The mass spectrum of 2-Bromo-3,4-difluorobenzaldehyde will display a characteristic molecular ion peak and several fragment ions.

| m/z Value | Proposed Fragment Ion | Key Features |

| 220/222 | [C₇H₃BrF₂O]⁺ | Molecular ion (M⁺); Isotopic pattern for one Br atom (1:1 ratio) |

| 219/221 | [C₇H₂BrF₂O]⁺ | Loss of H radical |

| 192/194 | [C₆H₂BrF₂]⁺ | Loss of CO |

| 141 | [C₇H₃F₂O]⁺ | Loss of Br radical |

| 113 | [C₆H₃F₂]⁺ | Loss of Br and CO |

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 220 and 222 with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pathways: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (-1) and the loss of carbon monoxide (-28). Cleavage of the C-Br bond will also be a significant fragmentation route.

Caption: Proposed MS fragmentation of 2-Bromo-3,4-difluorobenzaldehyde.

IV. Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 2-Bromo-3,4-difluorobenzaldehyde through NMR, IR, and MS provides a detailed and self-validating structural portrait. Each technique offers a unique and complementary piece of the molecular puzzle. The predicted data and established protocols outlined in this guide serve as a robust framework for researchers to confidently identify, characterize, and utilize this important synthetic intermediate. The convergence of data from these orthogonal analytical methods ensures the highest level of scientific integrity and provides a solid foundation for its application in the synthesis of novel pharmaceuticals and advanced materials.

References

The following references provide foundational knowledge for the interpretation of spectroscopic data for aromatic aldehydes and halogenated compounds. Specific experimental data for 2-Bromo-3,4-difluorobenzaldehyde is not widely published; therefore, these resources are cited for the general principles and methodologies discussed.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

A Senior Application Scientist's Guide to 2-Bromo-3,4-difluorobenzaldehyde: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-3,4-difluorobenzaldehyde is a trifunctional aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its strategic combination of an aldehyde, a bromine atom, and a difluorinated benzene ring offers chemists a versatile platform for constructing novel molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, reactivity, and applications, particularly within the pharmaceutical and materials science sectors. The unique electronic properties conferred by the fluorine atoms, coupled with the synthetic handles of the aldehyde and bromo groups, make it a sought-after reagent for creating fluorinated compounds, which often exhibit enhanced biological activity or unique material characteristics.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical data for 2-Bromo-3,4-difluorobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1578156-21-4 | [1] |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [3] |

| Purity | Typically ≥95-98% | [1][2][4] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, often under an inert atmosphere | [1][3] |

Safety and Handling: 2-Bromo-3,4-difluorobenzaldehyde is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[5][6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.

Commercial Availability and Sourcing

2-Bromo-3,4-difluorobenzaldehyde is readily available from a variety of chemical suppliers catering to the research and development community. It is typically offered in quantities ranging from milligrams to hundreds of grams. When sourcing this chemical, researchers should consider purity, availability (stock status), and lead times.

| Supplier | Product/Catalog Number | Purity | Notes |

| AOBChem | 29583 | 97% | Stocks available in the USA and China.[1] |

| Biosynth | DNC15621 | N/A | Available for pharmaceutical testing purposes. |

| Sigma-Aldrich (Ambeed) | AMBH93EDD18E | 97% | Distributed by Sigma-Aldrich. |

| CP Lab Safety | - | 95% | For professional research and industrial use only.[2] |

| CymitQuimica (Fluorochem) | 10-F500102 | 98% | Multiple pack sizes available.[4] |

| ChemScene | CS-W000844 | ≥95% | Isomer: 2-Bromo-3,6-difluorobenzaldehyde.[3] |

Core Reactivity and Synthetic Utility

The synthetic versatility of 2-Bromo-3,4-difluorobenzaldehyde stems from the distinct reactivity of its three functional components: the aldehyde, the bromo group, and the electron-deficient aromatic ring.

Caption: Key reactive sites on 2-Bromo-3,4-difluorobenzaldehyde.

-

The Aldehyde Group : As a classic electrophile, the aldehyde functionality is a prime site for nucleophilic attack. It readily participates in a wide array of transformations to build molecular complexity, including Wittig reactions to form alkenes, Knoevenagel condensations, and reductive aminations to introduce nitrogen-containing moieties.[8]

-

The Bromo Group : The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery professionals. Palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings allow for the precise and efficient formation of new carbon-carbon bonds, enabling the connection of the benzaldehyde core to other complex fragments.[9]

-

The Difluorinated Ring : The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I).[8] This effect has two major consequences. First, it increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive toward nucleophiles compared to non-fluorinated analogs.[8] Second, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing another pathway for functionalization.

Application in a Prototypical Workflow: The Suzuki Coupling Reaction

To illustrate the practical application of this building block, a generalized protocol for a Suzuki cross-coupling reaction is provided. This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.

Experimental Protocol: Suzuki Cross-Coupling

-

Reagent Preparation : In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 2-Bromo-3,4-difluorobenzaldehyde (1.0 eq.), the desired boronic acid or boronate ester partner (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Solvent and Base Addition : Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

Caption: Generalized workflow for a Suzuki coupling reaction.

Synthetic Routes

While specific synthesis routes for 2-Bromo-3,4-difluorobenzaldehyde are proprietary to manufacturers, analogous preparations in the scientific literature provide insight. A common strategy involves the directed ortho-lithiation of a suitable precursor followed by formylation. For instance, the synthesis of the isomer 4-Bromo-2,6-difluorobenzaldehyde is achieved by treating 1-bromo-3,5-difluorobenzene with a strong base like lithium diisopropylamide (LDA) at low temperature, which selectively removes a proton ortho to a fluorine atom.[10] The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.[10] This powerful technique highlights a plausible and efficient method for producing highly substituted benzaldehydes.

Conclusion

2-Bromo-3,4-difluorobenzaldehyde is a high-value, commercially accessible building block for chemists in drug discovery and materials science. Its well-defined reactivity, stemming from its three distinct functional groups, provides a robust platform for generating molecular diversity. The electron-withdrawing nature of the fluorine substituents enhances the reactivity of the aldehyde and the ring, while the bromo group serves as a critical linchpin for modern cross-coupling methodologies. A thorough understanding of its properties, suppliers, and synthetic potential is crucial for leveraging this reagent to its fullest extent in the pursuit of novel chemical entities.

References

-

2-Bromo-3,4-difluorobenzaldehyde . AOBChem USA. [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-3,4-difluorobenzaldehyde, 95% Purity, C7H3BrF2O, 25 grams . CP Lab Safety. [Link]

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Synthesis of 3-bromo-2,5-difluorobenzaldehyde . PrepChem.com. [Link]

-

The Chemical Properties and Reactivity of 3-Bromo-2,5-difluorobenzaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-3,6-difluorobenzaldehyde . PubChem. [Link]

-

2,4-Difluorobenzaldehyde . PubChem. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-BROMO-3,4-DIFLUOROBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Safety & Handling Guide for 2-Bromo-3,4-difluorobenzaldehyde (CAS: 1578156-21-4)

An In-depth Technical Resource for Laboratory Professionals

Introduction: Navigating the Chemistry and Hazards

2-Bromo-3,4-difluorobenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for diverse downstream functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.

This guide, designed for researchers, chemists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of how to handle 2-Bromo-3,4-difluorobenzaldehyde safely. By explaining the causality behind safety protocols, we aim to empower laboratory personnel to conduct their work with the highest degree of scientific integrity and personal protection.

Section 1: Core Hazard Identification & GHS Classification

The primary hazards associated with 2-Bromo-3,4-difluorobenzaldehyde are typical of many halogenated aromatic aldehydes: irritation to the skin, eyes, and respiratory system. The aldehyde functional group can react with biological nucleophiles, while the overall molecule presents a toxicological profile that demands respect.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage / Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed[3] |

Hazard Pictograms:

-

Expert Insight: The irritant nature of this compound is rooted in its chemical structure. The electrophilic aldehyde carbon can form Schiff bases with amine residues in proteins found in skin, eyes, and mucous membranes, leading to an inflammatory response. The presence of halogens can further exacerbate this effect. Therefore, preventing direct contact is the cornerstone of safe handling.

Section 2: Physicochemical Properties for Practical Risk Assessment

Understanding a chemical's physical properties is not an academic exercise; it is fundamental to designing safe experiments. These properties dictate how the substance will behave inside and outside the flask, influencing exposure risks and handling requirements.

| Property | Value | Source | Significance for Handling |

| Chemical Formula | C₇H₃BrF₂O | Indicates the presence of carbon, hydrogen, bromine, fluorine, and oxygen. | |

| Molecular Weight | 221.00 g/mol | A relatively low molecular weight solid. | |

| Physical State | Solid | [1] | Appears as an off-white solid.[1] As a solid, the primary exposure risk during handling is through dust inhalation or skin contact with the powder. |

| Melting Point | 28 - 33 °C / 82.4 - 91.4 °F | [1] | This low melting point is critical; the compound can melt in a warm room or upon slight heating. Handling must account for its potential to become a liquid, which can splash. |

| Boiling Point | 138 - 139 °C | [1] | Although it is a solid at room temperature, it has a defined boiling point and contains volatile organic compounds (VOCs) that will evaporate.[1] |

| Flash Point | > 110 °C / > 230 °F | [1] | Considered combustible, but not highly flammable at standard laboratory temperatures. |

| Storage Temperature | Inert atmosphere, 2-8°C | Recommended storage in a refrigerator under an inert atmosphere suggests potential sensitivity to air or moisture over time. |

Section 3: Core Safety Protocols & Procedures

A proactive approach to safety involves integrating best practices into every step of the workflow, from preparation to cleanup.

Personal Protective Equipment (PPE): A Mandate for Prevention

The selection of PPE is the most direct control measure to prevent exposure. The following workflow outlines the minimum required PPE for handling 2-Bromo-3,4-difluorobenzaldehyde.

Caption: PPE Selection Workflow for Handling Halogenated Aldehydes.

-

Rationale:

-

Chemical Fume Hood: Essential to contain potentially harmful dust and vapors, preventing respiratory exposure.[4]

-

Splash-Proof Goggles: Protects against accidental eye contact with the solid powder or if it melts into a liquid. Standard safety glasses are insufficient.[1]

-

Nitrile Gloves: Provides an effective barrier against skin contact.[1][3] Always check for tears before use and remove them correctly to avoid contaminating your skin.

-

Lab Coat: Protects personal clothing and skin from contamination.

-

Protocol for Safe Handling and Weighing

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the work surface is clean and uncluttered.

-

Don PPE: Put on all required PPE as outlined in the diagram above.

-

Material Transfer: Handle the container with care. Use a spatula to transfer the solid to a weighing vessel. Avoid creating airborne dust. If the material has melted, use a pipette or syringe for transfer.

-

Weighing: Tare the balance with the empty vessel. Carefully add the solid until the desired mass is reached. Close the primary container immediately after use.

-

Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the contaminated wipes in a designated solid waste container.

-

Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[1]

Protocol for Storage

-

Container Integrity: Ensure the container is tightly closed to prevent exposure to air and moisture.[1][3][4]

-

Storage Location: Store in a cool, dry, and well-ventilated area, such as a designated chemical refrigerator, away from incompatible substances like strong oxidizing agents.[5]

-

Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 4: Emergency Response & First Aid

In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm.

Caption: Emergency First Aid Decision Tree for Accidental Exposure.

-

Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting. Call a poison center or doctor immediately for advice.[3]

-

Self-Protection: Never perform mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance; use a pocket mask with a one-way valve.[3]

Section 5: Fire, Reactivity, and Disposal

-

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1][5]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

-

Stability and Reactivity:

-

Disposal:

Section 6: Toxicological Profile

While comprehensive toxicological data for 2-Bromo-3,4-difluorobenzaldehyde is not fully available, the primary known effects are related to its irritant properties.[5]

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1][3][5] Ingestion is presumed to be harmful.[3]

-

Chronic Effects: No specific data is available. As with any research chemical lacking extensive toxicological studies, it should be handled with the assumption that it may have unknown chronic effects. All measures should be taken to minimize exposure.

References

-

PubChem. 2-Bromo-3,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link] (Note: Data for a closely related isomer).

-

NET. (2020, November 25). Safety Data Sheet: 2-Bromo-4,6-difluorobenzonitrile. [Link] (Note: This is for a related compound, providing procedural guidance).

-

PubChem. 4-Bromo-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aksci.com [aksci.com]

- 5. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,4-difluorobenzaldehyde for Research and Development

As a Senior Application Scientist, it is understood that the introduction of novel chemical entities into drug discovery and development pipelines necessitates a rigorous understanding of their potential hazards. 2-Bromo-3,4-difluorobenzaldehyde is a key building block in synthetic chemistry, valued for its specific reactivity in the construction of complex molecules. However, its trifunctional nature—an aldehyde, a bromo substituent, and a difluorinated aromatic ring—also dictates a specific hazard profile that must be managed with informed precision. This guide provides a comprehensive overview of the potential hazards associated with 2-Bromo-3,4-difluorobenzaldehyde and outlines detailed protocols for its safe handling, storage, and disposal, grounded in established safety principles for related chemical structures.

Hazard Identification and Risk Profile

While a specific Safety Data Sheet (SDS) for 2-Bromo-3,4-difluorobenzaldehyde is not extensively available, a robust risk assessment can be constructed by examining the data for structurally similar compounds, such as other brominated and fluorinated benzaldehydes. The primary hazards associated with this class of compounds are well-documented and are summarized below.[1][2][3]

GHS Hazard Classification Summary

The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 2-Bromo-3,4-difluorobenzaldehyde are based on data from closely related analogues.[1][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][5] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][5] |

The causality behind these classifications is rooted in the compound's chemical properties. The aldehyde group can react with biological macromolecules, leading to irritation. The halogenated aromatic ring can enhance skin penetration and may act as a sensitizer.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must be the guiding tenet when handling this compound. Engineering controls are the first and most effective line of defense.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-Bromo-3,4-difluorobenzaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][2]

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE strategy is mandatory.[7]

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Chemical safety goggles and face shield | Goggles must provide a complete seal. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[6] |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect gloves for integrity before each use. For prolonged contact or immersion, consult the glove manufacturer's resistance data. Change gloves immediately if contamination is suspected.[2][8][9] |

| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect the skin.[6][10] |

| Respiratory | NIOSH-approved respirator (if required) | Under normal fume hood use, a respirator is not typically required. However, in the event of a spill or failure of engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5][6] |

Safe Handling and Storage Protocols

Adherence to a strict operational plan is essential for safety.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling 2-Bromo-3,4-difluorobenzaldehyde from preparation to disposal.

Caption: Workflow for the Safe Handling of 2-Bromo-3,4-difluorobenzaldehyde.

Step-by-Step Handling Procedure

-

Preparation: Before any work begins, thoroughly review the safety data for structurally similar compounds.[6] Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

Handling: When handling the solid, avoid generating dust.[6] Use a spatula for transfers. If preparing a solution, add the solid slowly to the solvent to prevent splashing. Always keep containers tightly closed when not in use.[1][3]

-

Storage: Store 2-Bromo-3,4-difluorobenzaldehyde in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[11] Some suppliers recommend storage under an inert atmosphere.[12]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5] |